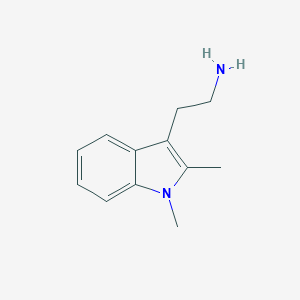

1,2-Dimethyl-1H-indole-3-ethylamine

説明

準備方法

合成経路と反応条件: GSK101の合成は、鍵となる中間体の調製から始まる複数の工程を含みます。このプロセスには、化合物の活性に不可欠なピペラジンアミド誘導体の形成が含まれます。合成経路は通常、以下の工程を含みます。

- ピペラジン環の形成。

- ベンゾ[b]チオフェン-2-カルボキサミド部分の導入。

- 2,4-ジクロロフェニルスルホニル基の組み込み。

- 完全な分子を組み立てるための最終的なカップリング反応。

工業生産方法: GSK101の工業生産は、同様の合成経路に従いますが、大規模製造に最適化されています。 これには、高純度の試薬の使用、制御された反応条件、および最終製品が厳しい品質基準を満たすことを保証する効率的な精製技術が含まれます .

化学反応の分析

反応の種類: GSK101は、以下のものを含む様々な化学反応を起こします。

酸化: この化合物は特定の条件下で酸化され、酸化された誘導体の形成につながります。

還元: 還元反応は、分子内の官能基を修飾し、その活性を変化させる可能性があります。

置換: GSK101は置換反応に参加することができ、その分子内の特定の基が他の官能基に置き換えられます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。

置換: 目的の修飾に応じて、様々な求核剤や求電子剤を置換反応に使用することができます。

生成される主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化はヒドロキシル化された誘導体を生成する可能性があり、還元は脱酸素化された化合物を生成する可能性があります .

4. 科学研究への応用

GSK101は、以下のものを含む幅広い科学研究への応用を持っています。

化学: TRPV4チャネルの活性化と阻害を研究するためのツールとして使用されています。

生物学: カルシウムシグナル伝達やメカノトランスダクションなどの細胞プロセスにおけるTRPV4の役割を調査します。

医学: 慢性咳嗽、心不全、変形性関節症などの疾患における潜在的な治療応用を探求しています。

科学的研究の応用

Pharmacological Applications

A. Lipid Metabolism Regulation

Recent studies have indicated that derivatives of indole ethylamine, including 1,2-Dimethyl-1H-indole-3-ethylamine, can function as lipid metabolism regulators. Research focused on the compound's ability to activate peroxisome proliferator-activated receptor alpha (PPARα), which plays a crucial role in fatty acid oxidation and lipogenesis. In vitro assays demonstrated that these compounds upregulated the expression of key enzymes involved in lipid metabolism, such as hormone-sensitive triglyceride lipase and adipose triglyceride lipase .

B. Anticancer Activity

Indole derivatives are known for their anticancer properties. Studies have shown that certain indole compounds exhibit cytotoxic effects against various cancer cell lines, including those resistant to conventional therapies. The structural modifications in compounds like this compound enhance their bioactivity against tumors by inhibiting microtubule assembly and inducing apoptosis .

Case Study 1: PPARα Activation

In a study investigating the lipid-modulating effects of indole derivatives, researchers synthesized several analogs of this compound. The most promising compound demonstrated a high binding affinity to PPARα and significantly increased fatty acid oxidation in AML12 cells compared to controls like fenofibrate. This suggests potential therapeutic applications for non-alcoholic fatty liver disease (NAFLD) treatment .

Case Study 2: Anticancer Activity Assessment

A series of indole derivatives were tested for their cytotoxic effects against A549 lung cancer cells. The results indicated that modifications at the N1 and C2 positions of the indole ring enhanced the compounds' ability to induce apoptosis in resistant cell lines. This positions this compound as a candidate for further development in cancer therapy .

作用機序

GSK101は、TRPV4受容体に結合し活性化することでその効果を発揮します。この活性化は細胞へのカルシウムイオンの流入をもたらし、様々な下流のシグナル伝達経路を誘発します。関与する主要な分子標的と経路には、以下が含まれます。

カルシウムシグナル伝達: TRPV4の活性化は、細胞内カルシウムレベルを増加させます。

AMP活性化プロテインキナーゼ(AMPK): GSK101の活性化は、細胞のエネルギー恒常性に役割を果たすAMPKのリン酸化につながります。

核因子κB(NF-κB): GSK101は、NF-κBの活性化を抑制し、炎症反応を軽減します

6. 類似の化合物との比較

GSK101は、4α-ホルボール12,13-ジデカン酸エステル(4α-PDD)やアラキドン酸代謝産物などの他のTRPV4アゴニストと比較されます。GSK101の独自性は、TRPV4に対する高い効力と選択性にあるため、研究のための貴重なツールとなっています。類似の化合物には、以下が含まれます。

4α-ホルボール12,13-ジデカン酸エステル(4α-PDD): もう1つのTRPV4アゴニストですが、GSK101よりも効力は低いです。

アラキドン酸代謝産物: これらもTRPV4を活性化しますが、GSK101と比較して特異性と効力は低いです

GSK101の高い効力と選択性は、TRPV4受容体とその関連する生理学的プロセスを研究するための際立った化合物となっています。

類似化合物との比較

GSK101 is compared with other TRPV4 agonists such as 4α-phorbol 12,13-didecanoate (4α-PDD) and arachidonic acid metabolites. The uniqueness of GSK101 lies in its high potency and selectivity for TRPV4, making it a valuable tool for research. Similar compounds include:

4α-Phorbol 12,13-Didecanoate (4α-PDD): Another TRPV4 agonist but less potent than GSK101.

Arachidonic Acid Metabolites: These also activate TRPV4 but with lower specificity and potency compared to GSK101

GSK101’s high potency and selectivity make it a standout compound in the study of TRPV4 receptors and their associated physiological processes.

生物活性

1,2-Dimethyl-1H-indole-3-ethylamine is an organic compound characterized by its unique bicyclic indole structure, which is prevalent in many biologically active compounds. This compound features a dimethyl group at the 1 and 2 positions of the indole ring and an ethylamine substituent at the 3 position. These structural characteristics contribute to its potential biological activities, particularly in relation to neurotransmitter systems and various therapeutic applications.

- Molecular Formula : C12H16N2

- Structural Features :

- Bicyclic indole framework

- Dimethyl substitution at positions 1 and 2

- Ethylamine functional group at position 3

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly through its interactions with serotonin receptors. Notably, it has been studied for its agonistic effects on the 5-HT1D receptor subtype, suggesting potential applications in treating mood disorders and other neurological conditions .

Interaction with Serotonin Receptors

The compound's structural similarity to tryptamines allows it to mimic serotonin, leading to altered neuronal activity. This mechanism underlies its potential psychoactive properties, which may be relevant in both therapeutic and recreational contexts .

Pharmacological Studies

Recent studies have focused on the pharmacological profile of this compound. Key findings include:

- Agonist Activity : It acts as an agonist at specific serotonin receptor subtypes, particularly influencing mood regulation and cognitive functions .

- Potential Therapeutic Applications : The compound shows promise for use in treating conditions such as depression and anxiety due to its modulation of neurotransmitter systems .

Case Studies and Experimental Data

A variety of studies have explored the biological activities of related compounds, providing insights into the potential of this compound:

Synthesis Methods

The synthesis of this compound can be achieved through several methods that allow for functionalization of the indole core:

- Method A : Condensation reactions involving indole derivatives and ethylamine.

- Method B : Alkylation techniques utilizing dimethyl sulfate or similar reagents.

- Method C : Multi-step synthesis involving intermediate compounds to enhance yield and purity.

These synthetic pathways facilitate the exploration of various derivatives with enhanced biological activities .

特性

IUPAC Name |

2-(1,2-dimethylindol-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-9-10(7-8-13)11-5-3-4-6-12(11)14(9)2/h3-6H,7-8,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBEZJUQXXJDBDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1C)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80170275 | |

| Record name | 1,2-Dimethyl-1H-indole-3-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80170275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17726-03-3 | |

| Record name | 1,2-Dimethyl-1H-indole-3-ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17726-03-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dimethyl-1H-indole-3-ethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017726033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dimethyl-1H-indole-3-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80170275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dimethyl-1H-indole-3-ethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.913 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。